

An In-depth Technical Guide to 4-Azatryptamine Dihydrochloride

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Compound of Interest

Compound Name: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride

CAS No.: 27311-25-7

Cat. No.: B1469644

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For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel psychoactive compounds and their interactions with neuroreceptors is a cornerstone of modern neuroscience and drug development. Among the vast landscape of indole alkaloids and their analogs, aza-substituted tryptamines represent a compelling area of research. By replacing a carbon atom with nitrogen in the indole ring, the physicochemical and pharmacological properties of the parent tryptamine molecule can be significantly altered, offering new avenues for therapeutic intervention. This guide provides a comprehensive technical overview of 4-Azatryptamine dihydrochloride, a tryptamine analog with a nitrogen atom at the 4-position of the indole nucleus, corresponding to the 1H-pyrrolo[3,2-b]pyridine ring system.

This document is intended for researchers, scientists, and drug development professionals. It delves into the chemical structure, synthesis, analytical characterization, and known biological activities of 4-Azatryptamine. By providing detailed experimental insights and protocols, this

guide aims to facilitate further investigation into this intriguing molecule and its potential applications.

Chemical Identity and Physicochemical Properties

4-Azatriptamine, systematically named 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine, is a heterocyclic compound that is an analog of the neurotransmitter serotonin and the psychedelic compound tryptamine.[1] The introduction of a nitrogen atom at the 4-position of the indole ring modifies the electron distribution and hydrogen bonding capabilities of the molecule, which can influence its interaction with biological targets.[2] The dihydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental studies.

Chemical Structure:

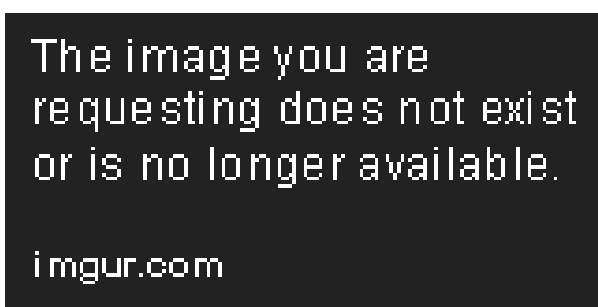


Figure 1. Chemical structure of 4-Azatriptamine Dihydrochloride.

Physicochemical Data Summary:

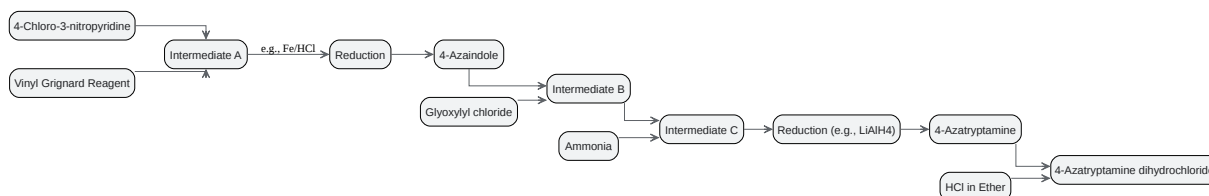
Property	Value	Source
IUPAC Name	2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride	-
Molecular Formula	C ₉ H ₁₃ Cl ₂ N ₃	[3]
Molecular Weight	234.13 g/mol	[3]
Appearance	Expected to be a crystalline solid.	[3]
Solubility	Soluble in water.	-

Synthesis and Purification

The synthesis of 4-azatryptamine typically involves the construction of the 1H-pyrrolo[3,2-b]pyridine core followed by the introduction of the ethylamine side chain at the 3-position. While a specific, detailed protocol for the dihydrochloride salt is not readily available in the public domain, a general synthetic approach can be outlined based on established methods for related azaindole derivatives.[2]

General Synthetic Pathway

A common strategy for the synthesis of 3-substituted 1H-pyrrolo[3,2-b]pyridines involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[2][4] A plausible route to 4-azatryptamine is outlined below.



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Caption: A potential synthetic pathway for 4-Azatryptamine dihydrochloride.

Exemplary Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is a generalized procedure based on known indole and azaindole syntheses and should be optimized for the specific target molecule.

Step 1: Synthesis of 4-Azaindole

- To a solution of 4-chloro-3-nitropyridine in an appropriate solvent (e.g., THF), add a vinyl Grignard reagent at a low temperature (e.g., -78 °C).
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting intermediate is then subjected to a reductive cyclization, for example, using iron powder in acetic acid or catalytic hydrogenation, to yield 4-azaindole.
- Purify the 4-azaindole by column chromatography on silica gel.

Step 2: Introduction of the Side Chain

- To a solution of 4-azaindole in a suitable solvent (e.g., diethyl ether), add oxalyl chloride at 0 °C to form the 3-glyoxylyl chloride derivative.
- After the reaction is complete, evaporate the solvent and excess oxalyl chloride.
- Dissolve the residue in a suitable solvent and add an excess of ammonia to form the corresponding glyoxylamide.
- Reduce the glyoxylamide using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF to yield 4-azatryptamine.

Step 3: Formation of the Dihydrochloride Salt

- Dissolve the purified 4-azatryptamine freebase in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
- Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

- Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain 4-Azatryptamine dihydrochloride.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 4-Azatryptamine dihydrochloride. The following techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are fundamental for structural elucidation. While a specific spectrum for 4-Azatryptamine dihydrochloride is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar compounds. For instance, the ^1H NMR spectrum of a related compound, 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride, shows characteristic signals for the pyrrolo[2,3-b]pyridine ring system.[5]

Expected ^1H NMR (DMSO- d_6 , 400 MHz) signals for 4-Azatryptamine dihydrochloride:

- Aromatic protons on the pyrrolo[3,2-b]pyridine ring.
- A singlet for the C2-H of the pyrrole ring.
- Two triplets corresponding to the $-\text{CH}_2-\text{CH}_2-$ of the ethylamine side chain.
- A broad singlet for the $-\text{NH}_2$ protons, which may be shifted downfield due to protonation.
- A broad singlet for the N-H of the pyrrole ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a tryptamine hydrochloride salt will typically show characteristic absorption bands.[6]

Expected IR (KBr) absorption bands (cm^{-1}):

- N-H stretching (pyrrole and ammonium): $\sim 3400-3200 \text{ cm}^{-1}$ (broad)

- C-H stretching (aromatic and aliphatic): $\sim 3100\text{-}2800\text{ cm}^{-1}$
- N-H bending: $\sim 1620\text{ cm}^{-1}$
- C=C and C=N stretching (aromatic rings): $\sim 1600\text{-}1450\text{ cm}^{-1}$
- C-N stretching: $\sim 1350\text{-}1000\text{ cm}^{-1}$

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-Azatriptamine, the protonated molecule $[M+H]^+$ would be expected.

Expected Mass Spectrum Data:

- $[M+H]^+$ for $C_9H_{11}N_3$: Calculated $m/z = 162.1031$. The dihydrochloride salt will not be observed directly in most mass spectrometry techniques.

Biological Activity and Mechanism of Action

The biological activity of 4-Azatriptamine is anticipated to be primarily mediated through its interaction with serotonin (5-HT) and potentially dopamine (DA) receptors, given its structural similarity to endogenous tryptamines and other psychoactive analogs.[7] The nitrogen atom at the 4-position is expected to alter its receptor binding profile compared to tryptamine.

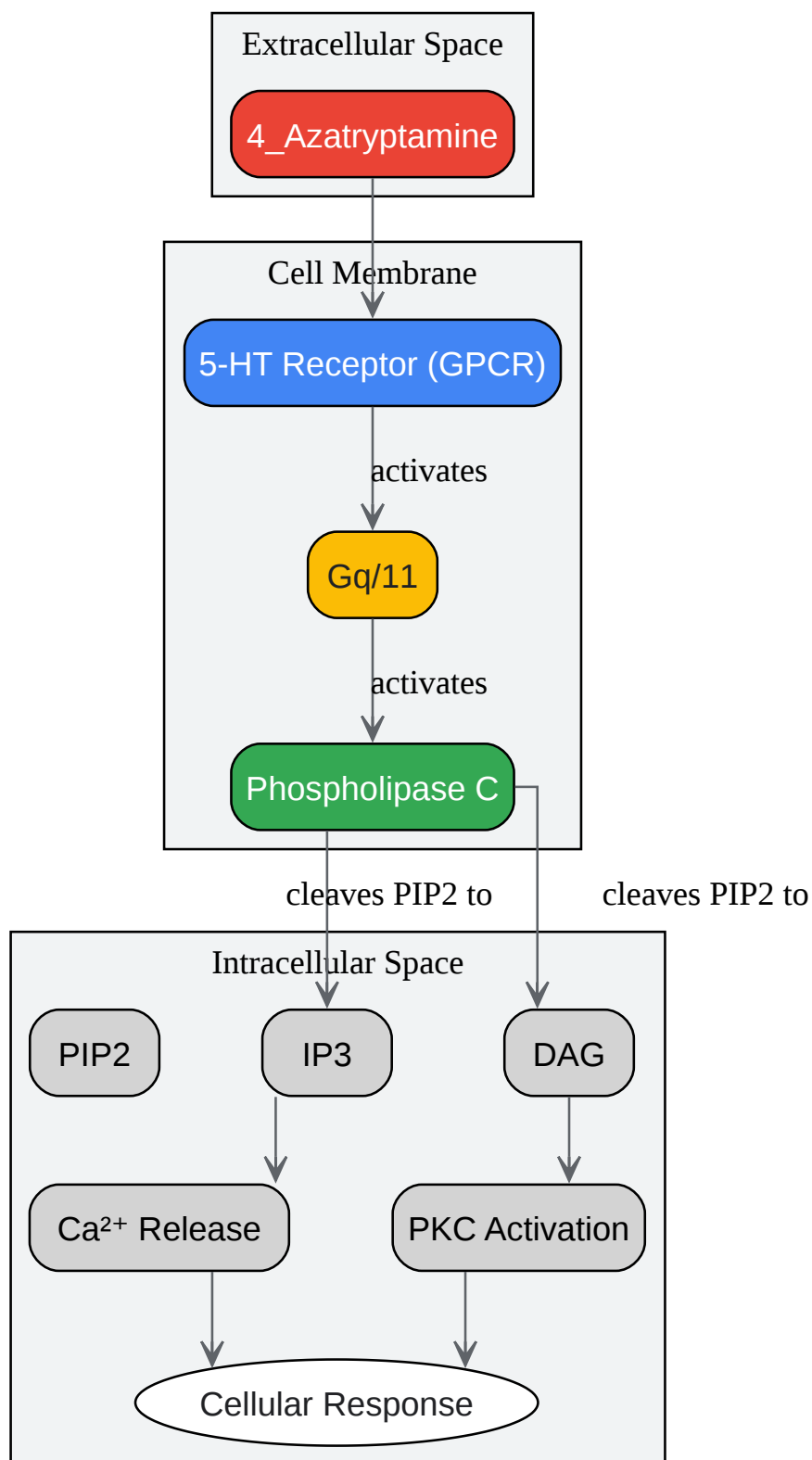
Expected Receptor Binding Profile

Based on studies of related tryptamine analogs, 4-Azatriptamine is likely to exhibit affinity for various serotonin receptor subtypes, particularly the 5-HT_{1A}, 5-HT_{2A}, and 5-HT_{2C} receptors.[8] [9] Its affinity for dopamine receptors is also a possibility that warrants investigation.[10] The precise binding affinities (K_i or IC_{50} values) would need to be determined experimentally.

Signaling Pathway

The interaction of 4-Azatriptamine with G-protein coupled receptors (GPCRs) like the 5-HT receptors would initiate intracellular signaling cascades. For example, activation of the 5-HT_{2A} receptor, a Gq/11-coupled receptor, would lead to the activation of phospholipase C (PLC),

resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, a key second messenger.



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Caption: A generalized signaling pathway for a Gq-coupled 5-HT receptor activated by 4-Azatriptamine.

Experimental Protocols

To characterize the biological activity of 4-Azatriptamine dihydrochloride, in vitro assays are essential. The following are detailed protocols for radioligand binding and functional assays.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity of 4-Azatriptamine for a specific serotonin receptor subtype (e.g., 5-HT_{2A}) expressed in a cell line.[\[11\]](#)[\[12\]](#)

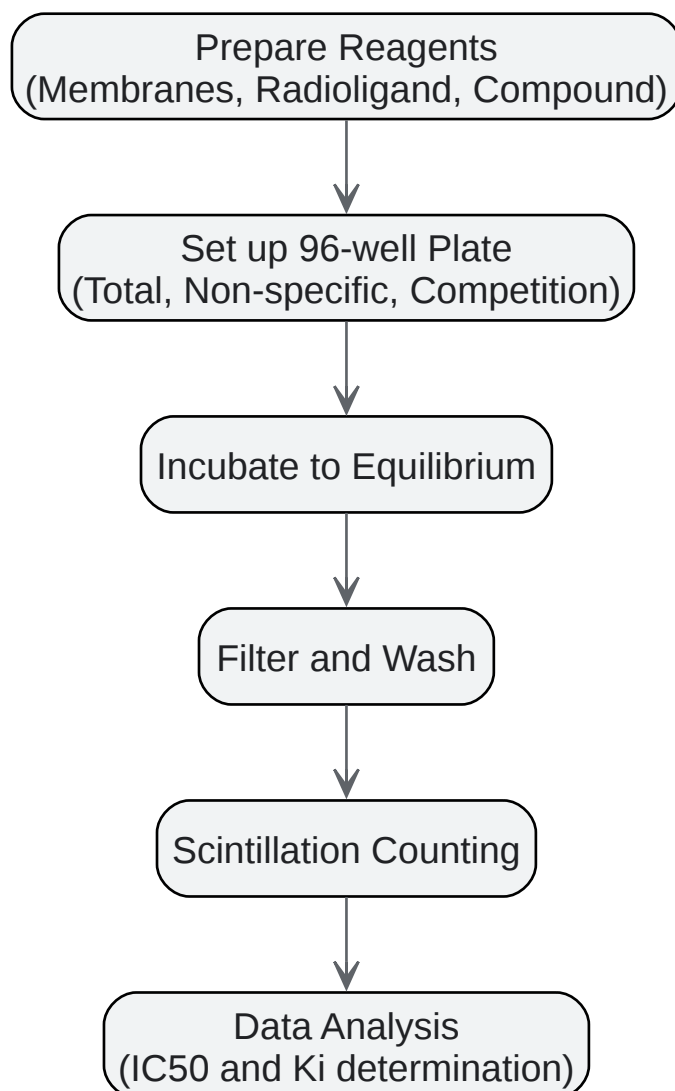
Materials:

- Cell membranes expressing the target receptor.
- Radioligand (e.g., [³H]ketanserin for 5-HT_{2A} receptors).
- 4-Azatriptamine dihydrochloride.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).
- 96-well plates.
- Filter mats (GF/B or GF/C).
- Scintillation cocktail and counter.

Procedure:

- Prepare dilutions: Prepare a series of dilutions of 4-Azatriptamine dihydrochloride in the assay buffer.
- Assay setup: In a 96-well plate, add in the following order:

- Assay buffer.
- Cell membranes.
- Radioligand at a concentration near its K_d .
- Either buffer (for total binding), non-specific binding agent (for non-specific binding), or a dilution of 4-Azatriptamine dihydrochloride.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of 4-Azatriptamine. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model to determine the IC_{50} value. Calculate the K_i value using the Cheng-Prusoff equation.



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Caption: Workflow for a radioligand binding assay.

In Vitro Calcium Mobilization Assay Protocol

This functional assay measures the ability of 4-Azatriptamine to act as an agonist or antagonist at a Gq-coupled receptor by detecting changes in intracellular calcium levels.[13][14][15]

Materials:

- HEK293 cells (or other suitable cell line) transiently or stably expressing the target receptor.

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- 96- or 384-well black, clear-bottom plates.
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

- Cell Plating: Seed the cells into the microplates and allow them to attach and grow overnight.
- Dye Loading: Remove the growth medium and add the fluorescent calcium dye solution to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
- Compound Preparation: Prepare serial dilutions of 4-Azatryptamine dihydrochloride in the assay buffer in a separate compound plate.
- Assay Measurement:
 - Place both the cell plate and the compound plate into the fluorescence plate reader.
 - Establish a baseline fluorescence reading for each well.
 - The instrument will then automatically add the compound from the compound plate to the cell plate.
 - Immediately begin kinetic measurement of the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium.
- Data Analysis:
 - For agonist testing, measure the peak fluorescence response for each concentration of 4-Azatryptamine. Plot the response against the log concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and E_{max} values.

- For antagonist testing, pre-incubate the cells with 4-Azatryptamine before adding a known agonist. A decrease in the agonist-induced response indicates antagonist activity.

Conclusion and Future Directions

4-Azatryptamine dihydrochloride represents a valuable tool for exploring the structure-activity relationships of tryptamine analogs at serotonin and other neuroreceptors. The introduction of a nitrogen atom at the 4-position of the indole ring is a key modification that can significantly impact its pharmacological profile. This guide provides a foundational understanding of its chemical properties, a general synthetic approach, and detailed protocols for its biological characterization.

Future research should focus on obtaining a high-resolution crystal structure of 4-Azatryptamine dihydrochloride to understand its solid-state conformation. A detailed synthesis and purification protocol with full analytical characterization, including NMR, IR, and MS data, is essential for ensuring the quality of the compound used in biological studies. Furthermore, a comprehensive receptor screening panel would provide a broader understanding of its selectivity and potential off-target effects. In vivo studies will be crucial to elucidate its pharmacokinetic and pharmacodynamic properties and to assess its potential behavioral effects. The insights gained from such studies will contribute significantly to the ongoing efforts to develop novel and more effective therapeutics for a range of neurological and psychiatric disorders.

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